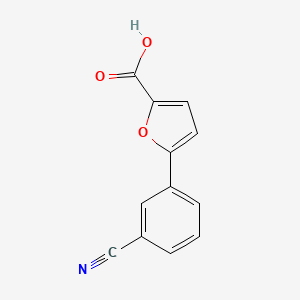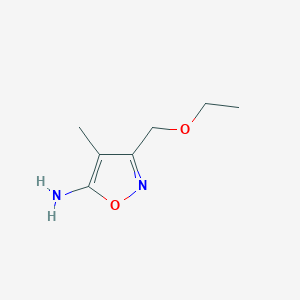![molecular formula C7H3Br2NO B15206295 2,7-Dibromobenzo[d]oxazole](/img/structure/B15206295.png)
2,7-Dibromobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromobenzo[d]oxazole is a heterocyclic compound featuring a benzene ring fused with an oxazole ring, where the 2nd and 7th positions on the benzene ring are substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dibromobenzo[d]oxazole typically involves the bromination of benzo[d]oxazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds, useful in the synthesis of more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Coupling: Palladium catalysts, boronic acids or stannanes, and solvents like toluene or tetrahydrofuran.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and solvents like ethanol or methanol.
Major Products:
- Substituted benzo[d]oxazole derivatives.
- Coupled products with various aryl or alkyl groups.
- Reduced benzo[d]oxazole without bromine substituents.
Scientific Research Applications
2,7-Dibromobenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,7-Dibromobenzo[d]oxazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been studied for their ability to inhibit tyrosine kinases, which are involved in cell signaling and cancer progression .
Comparison with Similar Compounds
Oxazole: A simpler heterocycle with a similar structure but without bromine substituents.
Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms in different positions.
Benzoxazole: Similar to benzo[d]oxazole but without bromine substituents.
Benzothiazole: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness: 2,7-Dibromobenzo[d]oxazole is unique due to the presence of bromine atoms, which enhance its reactivity and allow for further functionalization through substitution and coupling reactions.
Properties
Molecular Formula |
C7H3Br2NO |
|---|---|
Molecular Weight |
276.91 g/mol |
IUPAC Name |
2,7-dibromo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3Br2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
InChI Key |
UPOFOXKITINBFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B15206217.png)
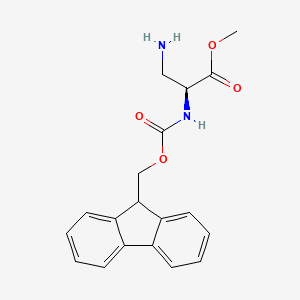
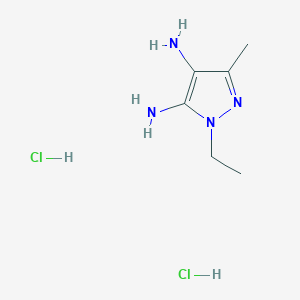
![N-(4-chlorophenyl)-N'-{[6-chloro-4-(trifluoromethyl)-2-pyridyl]carbonyl}urea](/img/structure/B15206242.png)
![1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanone](/img/structure/B15206243.png)
![6-Chloro-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15206247.png)
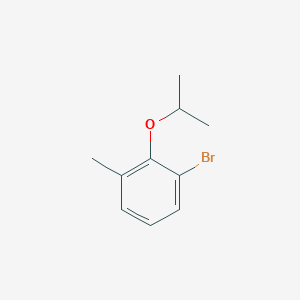

![(3aS,5R,6S,7S,7aS)-5-(hydroxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B15206281.png)
